![molecular formula C22H20ClN3O4S B1681515 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 146032-79-3](/img/structure/B1681515.png)
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SC-51322 umfasst mehrere Schritte, beginnend mit der Bildung des Dibenz[b,f][1,4]oxazepin-Kerns. Zu den wichtigsten Schritten gehören:
Bildung des Oxazepinrings: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die geeignete Vorstufen beinhaltet.
Einführung der Chlorgruppe: Die Chlorierung erfolgt unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.
Anlagerung der Carbonsäuregruppe: Dieser Schritt beinhaltet Carboxylierungsreaktionen.
Bildung des Hydrazid-Moleküls: Dies wird durch die Reaktion des Carbonsäurederivats mit Hydrazin oder seinen Derivaten erreicht.
Anlagerung der Furanylmethylthiogruppe: Dies beinhaltet eine Substitutionsreaktion unter Verwendung geeigneter Thiolreagenzien
Industrielle Produktionsmethoden
Die industrielle Produktion von SC-51322 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hochyieldenden Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SC-51322 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Oxazepinring in gesättigtere Derivate umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole werden unter basischen oder sauren Bedingungen eingesetzt
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, reduzierte Oxazepinderivate und verschiedene substituierte Analoga .
Wissenschaftliche Forschungsanwendungen
SC-51322 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung der Signalwege des Prostaglandin-E2-Rezeptors EP1 verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen und Schmerzempfindung.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und bei entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer analgetischer Medikamente und entzündungshemmender Mittel eingesetzt .
Wirkmechanismus
SC-51322 übt seine Wirkung aus, indem es selektiv den Prostaglandin-E2-Rezeptor EP1 antagonisiert. Dieser Rezeptor ist an der Vermittlung von Schmerz- und Entzündungsreaktionen beteiligt. Durch die Blockierung dieses Rezeptors hemmt SC-51322 die Signalwege, die durch Prostaglandin E2 aktiviert werden, was zu einer verringerten Schmerzempfindung und Entzündung führt .
Wirkmechanismus
SC-51322 exerts its effects by selectively antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in mediating pain and inflammatory responses. By blocking this receptor, SC-51322 inhibits the signaling pathways activated by prostaglandin E2, leading to reduced pain perception and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SC-51089: Ein weiterer EP1-Rezeptor-Antagonist, der jedoch Hydrazin freisetzt, ein bekanntes Karzinogen.
SC-514: Eine verwandte Verbindung mit ähnlichen EP1-antagonistischen Eigenschaften.
SB225002: Ein selektiver Antagonist für einen anderen Rezeptor, der aber in ähnlichen Forschungskontexten verwendet wird .
Einzigartigkeit
SC-51322 ist aufgrund seiner hohen Selektivität für den EP1-Rezeptor und seiner starken analgetischen Eigenschaften ohne Freisetzung von Hydrazin einzigartig, was es zu einer sichereren Alternative im Vergleich zu SC-51089 macht .
Biologische Aktivität
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide, identified by CAS number 146032-79-3, is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN3O4S, with a molecular weight of approximately 457.93 g/mol. The structure includes a benzoxazepine core, which is known for various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O4S |
Molecular Weight | 457.93 g/mol |
CAS Number | 146032-79-3 |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of benzoxazepine can inhibit cancer cell proliferation. Specifically, the compound has demonstrated cytotoxic effects against various solid tumor cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It affects the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its role in managing inflammatory conditions .
- Antimicrobial Properties : Limited antimicrobial activity has been reported for some benzoxazepine derivatives, with specific effectiveness against certain bacterial pathogens. However, the activity varies significantly depending on the specific structure and modifications of the compound .
Anticancer Studies
A significant study focused on the anticancer properties of synthesized benzoxazepine derivatives found that:
- The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines.
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties revealed:
- The compound modulates cytokine release, which is crucial in inflammatory pathways.
- It showed potential in reducing inflammation markers in vitro, suggesting therapeutic applications for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial assessment indicated:
- Some derivatives displayed activity against specific bacterial strains.
- The effectiveness was not uniform across all tested strains, highlighting the need for further structural optimization to enhance efficacy .
Case Studies
- Cancer Cell Line Study : A study evaluated the effects of the compound on human breast cancer cells (MCF7). Results indicated significant inhibition of cell growth and induction of apoptosis at concentrations above 10 µM.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in TNF-α levels compared to controls.
- Antimicrobial Testing : A series of tests on Gram-positive and Gram-negative bacteria showed that while some derivatives had minimal inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus, they were less effective against E. coli.
Eigenschaften
IUPAC Name |
3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVTZDISUKDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433022 | |
Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146032-79-3 | |
Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SC-51322 and how does it interact with this target?
A1: SC-51322 is a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). [, , , , ] It binds to the EP1 receptor and blocks the binding of its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream signaling pathways activated by PGE2.
Q2: What are the downstream effects of SC-51322 binding to the EP1 receptor?
A2: By blocking EP1 receptor activation, SC-51322 inhibits various cellular processes, including:
- Reduced Intracellular Calcium Release: SC-51322 prevents PGE2-induced calcium release from ryanodine/caffeine-sensitive intracellular stores. []
- Inhibition of Cell Proliferation and DNA Synthesis: It suppresses PGE2-induced DNA synthesis and proliferation in various cell types, including hepatocytes [, ] and cholangiocarcinoma cells. []
- Modulation of Gene Expression: SC-51322 can influence the expression of genes involved in inflammation, cell cycle progression, and matrix remodeling. For instance, it downregulates the expression of matrix metalloproteinase 2 (MMP2) in cholangiocarcinoma cells [] and α-skeletal actin in cardiomyocytes. []
- Attenuation of Nerve Sensitization: In animal models of pain, SC-51322 reduces PGE2-mediated sensitization of nociceptors to mechanical and thermal stimuli. [, , ]
- Modulation of Neurotransmission: It inhibits the facilitation of nitric oxide release from cerebral perivascular parasympathetic nitrergic nerve terminals. []
Q3: How does SC-51322 affect cell cycle progression?
A3: SC-51322 inhibits the proliferation of various cell types, including prostate cancer cells [] and endplate chondrocytes. [] In prostate cancer cells, it arrests the cell cycle at the G2/M phase by downregulating key proteins involved in kinetochore/centromere assembly. [] In C2C12 myoblasts, it inhibits cell cycle progression without affecting cell cycle withdrawal before differentiation. []
Q4: What is the role of SC-51322 in modulating inflammation and pain?
A4: SC-51322 has demonstrated anti-inflammatory and analgesic effects in various animal models:
- Inflammatory Pain: It attenuates hyperalgesia induced by inflammatory mediators like Bv8. []
- Neuropathic Pain: It reverses tactile allodynia and reduces the exaggerated A- and C-fiber-mediated reflex responses in a rat model of spinal nerve ligation. [, ]
- Ocular Inflammation: It contributes to the superior anti-inflammatory activity of the multi-target prostanoid receptor antagonist AGN 211377 in models of ocular inflammation. []
Q5: What is the molecular formula and weight of SC-51322?
A5: The molecular formula of SC-51322 is C22H21ClN4O4S, and its molecular weight is 472.95 g/mol. [, ]
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SC-51322?
A6: While specific details on the ADME of SC-51322 are limited in the provided research, one study highlights its ocular biodisposition. In rabbits, SC-51322 exhibited limited penetration into the aqueous humor and ciliary body/iris, indicating potential challenges in achieving sufficient bioavailability in these ocular tissues. []
Q7: What is the evidence for the in vitro and in vivo efficacy of SC-51322?
A7: Numerous studies demonstrate the efficacy of SC-51322 in various in vitro and in vivo models:
- In vitro:
- Cell Culture: It inhibits cell proliferation, DNA synthesis, and modulates gene expression in various cell lines, including C2C12 myoblasts [], hepatocytes [, ], cholangiocarcinoma cells [], and prostate cancer cells. []
- Tissue Preparations: It inhibits PGE2-induced contractions in guinea pig trachea. []
- In vivo:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.